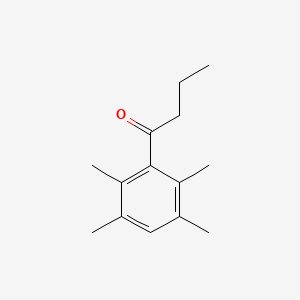
1-(2,3,5,6-Tetramethylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,6-Tetramethylphenyl)butan-1-one is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a butanone group attached to a tetramethyl-substituted phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,3,5,6-Tetramethylphenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2,3,5-tetramethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve bulk synthesis techniques, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2,3,5,6-Tetramethylphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,5,6-Tetramethylphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,3,5,6-Tetramethylphenyl)butan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary based on the context of its application and the specific targets it interacts with .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,5,6-Tetramethylphenyl)butan-1-one can be compared with similar compounds such as:
2,2-dimethyl-1-(2,3,5,6-tetramethylphenyl)butan-1-one: This compound has a similar structure but with additional methyl groups, which may influence its reactivity and applications.
2-Butanone-1,1,1,3,3-d5: A deuterated analog used in isotopic labeling studies.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the butanone group, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
778-41-6 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(2,3,5,6-tetramethylphenyl)butan-1-one |
InChI |
InChI=1S/C14H20O/c1-6-7-13(15)14-11(4)9(2)8-10(3)12(14)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
JRNDVJPKAKWUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=CC(=C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


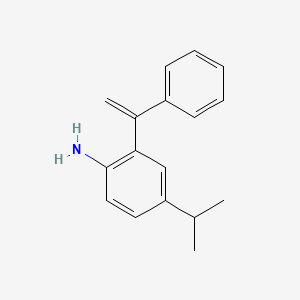
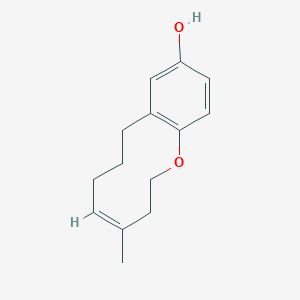

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
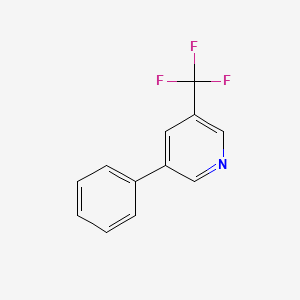
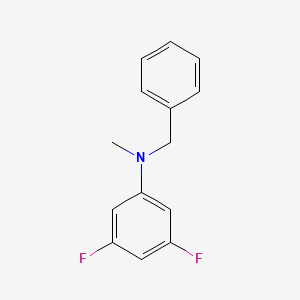
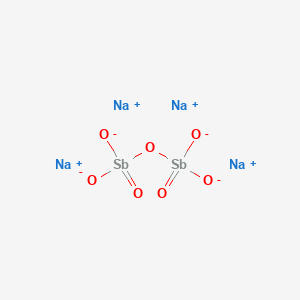
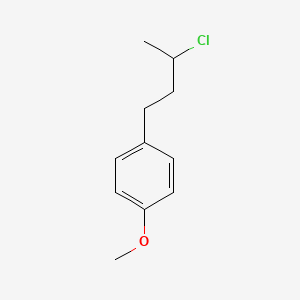
![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
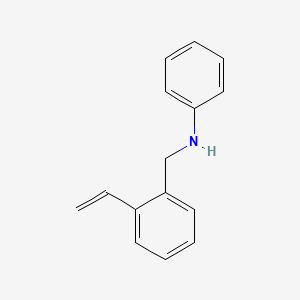
![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)
